molecular formula C24H23NO2 B590267 [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1320363-47-0

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B590267
CAS No.: 1320363-47-0
M. Wt: 357.453
InChI Key: LLFBQQHYZJTRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic cannabinoid metabolite. It is a derivative of JWH-018, a well-known synthetic cannabinoid that mimics the effects of Δ9-tetrahydrocannabinol, the primary psychoactive component of cannabis. This metabolite is formed in the body after the consumption of JWH-018 and is often studied in forensic and toxicological research to understand the metabolism and effects of synthetic cannabinoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone typically involves the hydroxylation of the pentyl chain of JWH-018. This can be achieved through various chemical reactions, including:

Industrial Production Methods

Industrial production of this metabolite is not common due to its specific use in research and forensic applications. the synthesis can be scaled up using the same chemical reactions mentioned above, with appropriate adjustments in reaction conditions and purification methods to ensure high yield and purity .

Scientific Research Applications

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone is primarily used in forensic and toxicological research to study the metabolism and effects of synthetic cannabinoids. Its applications include:

Mechanism of Action

The mechanism of action of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone involves its interaction with cannabinoid receptors in the body. It primarily targets the CB1 and CB2 receptors, which are part of the endocannabinoid system. The binding of this metabolite to these receptors leads to the modulation of various physiological processes, including pain perception, mood, and appetite .

Comparison with Similar Compounds

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone can be compared with other similar synthetic cannabinoid metabolites, such as:

The uniqueness of this compound lies in its specific metabolic pathway and its use as a biomarker for JWH-018 consumption .

Biological Activity

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as JWH-018 N-(4-hydroxypentyl) metabolite, is a synthetic cannabinoid that has garnered attention for its interaction with cannabinoid receptors in the human body. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of natural cannabinoids like THC (tetrahydrocannabinol). Understanding its biological activity is crucial for evaluating its potential therapeutic applications and safety profile.

  • Molecular Formula : C24H23NO2
  • Molar Mass : 357.44 g/mol
  • CAS Number : 1320363-47-0
  • Flash Point : 9°C
  • Storage Conditions : -20°C

JWH-018 N-(4-hydroxypentyl) metabolite acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a significant role in various physiological processes including appetite, pain sensation, mood, and memory.

Receptor Binding Affinity

Research indicates that JWH-018 exhibits a high binding affinity for CB1 receptors, comparable to that of THC. This binding leads to similar psychoactive effects, including euphoria and altered perception. The compound's unique structure allows it to interact with these receptors differently than natural cannabinoids, potentially leading to distinct pharmacological effects.

Psychoactive Effects

Studies have shown that synthetic cannabinoids like JWH-018 can produce psychoactive effects similar to THC but may also result in more severe side effects. Users have reported experiences ranging from relaxation and euphoria to anxiety and paranoia.

Pharmacokinetics

The pharmacokinetic profile of JWH-018 indicates rapid absorption and distribution in the body. Following administration, it is metabolized primarily in the liver, leading to various metabolites that may also exhibit biological activity.

ParameterValue
Peak Plasma Concentration~60 ng/mL
Elimination Half-lifeVariable (up to 49 days)
Metabolic PathwaysOxidative transformations in liver microsomes

Case Study 1: Toxicity Reports

A case series documented instances of acute toxicity associated with synthetic cannabinoids, including JWH-018. Symptoms reported included severe agitation, tachycardia, and hallucinations. In some cases, patients required hospitalization due to the intensity of their reactions.

Case Study 2: Comparison with Natural Cannabinoids

In a comparative study examining the effects of JWH-018 versus natural THC, participants reported significantly higher levels of anxiety and adverse psychological effects after using JWH-018. This highlights the need for caution in its use compared to traditional cannabis products.

Q & A

Basic Research Questions

Q. What is the structural classification and key functional groups of [1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone?

  • The compound is classified as an indole derivative due to its bicyclic indole core fused to a naphthalene moiety via a ketone group (C=O). Key functional groups include:

  • A hydroxyl group (-OH) on the 4-hydroxypentyl side chain.
  • A naphthalen-1-ylmethanone group contributing to aromatic stacking interactions.
    Structural elucidation via 1H NMR^{1}\text{H NMR} and 13C NMR^{13}\text{C NMR} confirms these features, as seen in analogs with similar indole-naphthalene frameworks .

Q. What are the primary synthetic routes for this compound?

  • Synthesis typically involves multi-step organic reactions:

  • Step 1: Functionalization of indole at the 3-position using Friedel-Crafts acylation with naphthalene-1-carbonyl chloride.
  • Step 2: Alkylation of the indole nitrogen with 4-hydroxypentyl groups via nucleophilic substitution.
  • Step 3: Hydroxyl group protection/deprotection (e.g., using tert-butyldimethylsilyl ether) to ensure regioselectivity .
    • Yields vary (16–90%) depending on reaction optimization, such as solvent choice (DMF vs. THF) and catalyst (e.g., AlCl3_3) .

Advanced Research Questions

Q. How can computer-aided synthesis planning (CASP) tools optimize the synthetic route?

  • Tools like Chematica enable retrosynthetic analysis by predicting viable pathways based on reaction databases. For example:

  • Prioritizing convergent synthesis over linear routes to reduce step count.
  • Identifying optimal protecting groups for the hydroxyl moiety to minimize side reactions.
  • Computational validation of reaction feasibility (e.g., steric hindrance analysis) improves success rates .

Q. What challenges arise in achieving high synthetic yield, and how can they be mitigated?

  • Key Challenges:

  • Low yield in acylation steps due to competing side reactions (e.g., over-alkylation).
  • Instability of the hydroxyl group under acidic conditions.
    • Solutions:
  • Use of bulky bases (e.g., LiHMDS) to deprotonate indole selectively.
  • Microwave-assisted synthesis to enhance reaction efficiency and reduce decomposition .
  • HPLC-guided purification (≥99.8% purity) to isolate the target compound from byproducts .

Q. How does deuterium labeling aid in NMR characterization of structural analogs?

  • Deuterated analogs (e.g., [1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone) simplify 1H NMR^{1}\text{H NMR} interpretation by eliminating proton signals at deuterated positions. This is critical for:

  • Assigning chemical shifts to specific protons in crowded spectra.
  • Studying dynamic molecular behavior (e.g., ring puckering in naphthalene) via 2H NMR^{2}\text{H NMR} .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Activities: Cannabinoid receptor modulation (e.g., CB1/CB2 agonism) due to structural similarity to JWH-018 .
  • Assessment Methods:

  • In vitro: Competitive binding assays using 3H^{3}\text{H}-CP55940.
  • In silico: Molecular docking (e.g., AutoDock Vina) to predict binding affinity to receptor pockets.
  • Functional assays: cAMP inhibition or β-arrestin recruitment in HEK293 cells .

Q. How do structural modifications (e.g., hydroxyl group position) impact receptor binding?

  • Case Study: Moving the hydroxyl group from the 4- to 5-position on the pentyl chain reduces CB1 binding affinity by ~40% (IC50_{50} shifts from 12 nM to 20 nM).
  • Mechanism: Hydrogen bonding with Ser383^{383} in CB1 is disrupted, as shown by molecular dynamics simulations .

Q. Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported synthetic yields (e.g., 16% vs. 90%)?

  • Factors Influencing Yields:

  • Catalyst Loading: Higher AlCl3_3 concentrations (20 mol%) improve acylation efficiency.
  • Purification: Flash chromatography vs. recrystallization impacts recovery rates.
    • Recommendation: Replicate conditions from high-yield protocols (e.g., 90% yield via LiAlH4_4 reduction) and validate intermediates via LC-MS .

Q. Why do computational binding predictions sometimes conflict with experimental data?

  • Limitations: Most docking tools neglect solvent effects and protein flexibility.
  • Resolution: Hybrid methods (e.g., QM/MM simulations) better model induced-fit binding, aligning predicted ΔG with SPR-measured Kd_d values .

Q. Methodological Recommendations

  • Synthesis: Use convergent routes with CASP-optimized steps for scalability .
  • Characterization: Combine 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS for structural validation .
  • Biological Testing: Pair in vitro assays with in silico modeling to prioritize analogs for in vivo studies .

Properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFBQQHYZJTRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016893
Record name JWH-018 N-(4-hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320363-47-0
Record name JWH-018 N-(4-hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.